(2E)-5-(4-ethoxybenzyl)-2-[(2E)-(1-phenylethylidene)hydrazinylidene]-1,3-thiazolidin-4-one
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Overview
Description
(2E)-5-(4-ethoxybenzyl)-2-[(2E)-(1-phenylethylidene)hydrazinylidene]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes an ethoxybenzyl group and a phenylethylidene hydrazinylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-(4-ethoxybenzyl)-2-[(2E)-(1-phenylethylidene)hydrazinylidene]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-haloketones under basic conditions to yield the thiazolidinone core structure. The final step involves the reaction of the thiazolidinone with 1-phenylethylidene hydrazine under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-5-(4-ethoxybenzyl)-2-[(2E)-(1-phenylethylidene)hydrazinylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiazolidinones with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-5-(4-ethoxybenzyl)-2-[(2E)-(1-phenylethylidene)hydrazinylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: A broad class of compounds with diverse biological activities.
Hydrazones: Compounds with similar hydrazine moieties.
Uniqueness
(2E)-5-(4-ethoxybenzyl)-2-[(2E)-(1-phenylethylidene)hydrazinylidene]-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which contribute to its distinct biological activities. The presence of both the ethoxybenzyl and phenylethylidene hydrazinylidene moieties enhances its potential as a versatile compound for various applications.
Properties
Molecular Formula |
C20H21N3O2S |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
(2E)-5-[(4-ethoxyphenyl)methyl]-2-[(E)-1-phenylethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H21N3O2S/c1-3-25-17-11-9-15(10-12-17)13-18-19(24)21-20(26-18)23-22-14(2)16-7-5-4-6-8-16/h4-12,18H,3,13H2,1-2H3,(H,21,23,24)/b22-14+ |
InChI Key |
BIROAIKAPQNZLA-HYARGMPZSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C(/C)\C3=CC=CC=C3)/S2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)NC(=NN=C(C)C3=CC=CC=C3)S2 |
Origin of Product |
United States |
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